molecular formula C11H15N5O4 B3279234 (2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol CAS No. 690269-87-5

(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Cat. No.: B3279234
CAS No.: 690269-87-5
M. Wt: 281.27 g/mol
InChI Key: VULPIDXRASQDGN-LUQPRHOASA-N
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Description

The compound (2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a purine nucleoside analog characterized by its unique structural features:

  • Purine core: A 2-amino substitution at position 2 of the purine ring.
  • Tetrahydrofuran (THF) ring: A hydroxymethyl group at position 5 and a methyl group at position 3, with stereochemistry defined as (2R,3R,4R,5R).

This structure places it within the adenosine derivative family, where modifications to the purine base or sugar moiety often modulate biological activity, particularly in targeting adenosine receptors or enzymes like ectonucleotidases .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-11(19)7(18)6(3-17)20-9(11)16-4-14-5-2-13-10(12)15-8(5)16/h2,4,6-7,9,17-19H,3H2,1H3,(H2,12,13,15)/t6-,7-,9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULPIDXRASQDGN-LUQPRHOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234361
Record name 9-(2-C-Methyl-β-D-ribofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690269-87-5
Record name 9-(2-C-Methyl-β-D-ribofuranosyl)-9H-purin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690269-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2-C-Methyl-β-D-ribofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a synthetic nucleoside analogue that has garnered attention for its potential biological activities. As a derivative of purine, it is structurally related to naturally occurring nucleosides involved in critical biological processes such as DNA and RNA synthesis.

Chemical Structure and Properties

The compound's molecular formula is C10H12N5O3C_{10}H_{12}N_5O_3 with a molecular weight of 269.23 g/mol. Its structure features a tetrahydrofuran ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₂N₅O₃
Molecular Weight269.23 g/mol
CAS Number134444-48-7
IUPAC Name(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

  • Antiviral Activity : Studies have shown that nucleoside analogues can inhibit viral replication. The specific compound under discussion has been tested against various viruses with promising results in inhibiting viral activity .
  • Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties. It has been noted that certain nucleoside analogues can induce apoptosis in cancer cells and inhibit tumor growth .
  • Antibacterial Properties : There is evidence indicating that nucleoside analogues can also exhibit antibacterial effects. The compound's structure allows for interaction with bacterial enzymes and metabolic pathways .

The biological activity of (2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is believed to stem from its ability to mimic natural nucleosides. This mimicry allows the compound to interfere with nucleic acid synthesis and function:

  • Inhibition of Viral Polymerases : By incorporating into viral RNA or DNA, the compound can disrupt replication processes.
  • Interference with Cellular Metabolism : The compound may affect metabolic pathways in both viral and host cells by acting as a substrate for key enzymes.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antiviral Effects : A study published in Europe PMC demonstrated the antiviral activity of various nucleoside analogues, including derivatives similar to the compound . The results indicated significant inhibition of viral replication in cell cultures .
  • Antitumor Efficacy Assessment : In vitro assays have shown that the compound can induce apoptosis in specific cancer cell lines. One notable study reported an IC50 value indicating effective cytotoxicity against human tumor xenografts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications at the Purine 2-Position

The 2-amino group distinguishes the target compound from analogs with alternative substituents:

Compound 2-Position Substitution Key Properties/Synthesis Evidence ID
Target compound 2-amino Unique methyl group on THF ring; potential A1 receptor selectivity -
2-Chloro analog (e.g., compound 7) 2-chloro Synthesized via NH4Cl/DMF reaction; intermediate for further substitutions
2-Nitro analog (compound 6) 2-nitro Prepared using NH3/MeOH; precursor for reduction to 2-amino derivatives
2-Phenethylamino analog (compound 3) 2-(4-aminophenethyl)amino Photo-switchable adenosine analog (AzoAdenosine-1); used in pain modulation studies

Modifications at the Purine 6-Position

The target compound lacks a 6-position substituent, unlike many adenosine analogs:

Compound 6-Position Substitution Biological Activity Evidence ID
YZG-330 6-((R)-1-phenylpropyl)amino Potent A1 receptor agonist; dose-dependent hypothermia in mice (4 mg/kg ↓7.4°C)
Compound 7 (ethyl-propylamino) 6-(ethyl(propyl)amino) CD39/CD73 dual inhibitor; 98.3% purity, melting point 145°C
Compound 9c (cyclopentylamino) 6-cyclopentylamino Synthesized via Minisci-type C-H amidation; potential mitophagy modulator

Key Insight : 6-Substituents (e.g., alkyl, aryl groups) enhance receptor subtype selectivity. The target compound’s lack of a 6-substituent may reduce off-target effects but limit potency.

Modifications at the Purine 8-Position

While the target compound lacks an 8-substituent, analogs with 8-modifications exhibit distinct properties:

Compound 8-Position Substitution Synthesis/Application Evidence ID
8-((4-methylbenzyl)amino) analog 8-(4-methylbenzyl)amino Explored for protein conformational optimization; increased steric bulk
8-((3,4-dichlorobenzyl)amino) analog 8-(3,4-dichlorobenzyl)amino Enhanced hydrophobic interactions in enzyme inhibition

Key Insight: 8-Substituents are rare in adenosine analogs due to steric hindrance but can improve target engagement in enzyme inhibitors.

Tetrahydrofuran (THF) Ring Modifications

The methyl group at position 3 of the THF ring is a key differentiator:

Compound THF Modifications Impact on Properties Evidence ID
Target compound 3-methyl Alters sugar puckering; may enhance metabolic stability -
(2R,3S,4R,5R)-2-(hydroxymethyl) analog 3-hydroxyl, 5-hydroxymethyl Common in natural adenosine; higher polarity
3-Allyl analog 3-allyl Increased lipophilicity; potential for covalent binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 2
(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

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